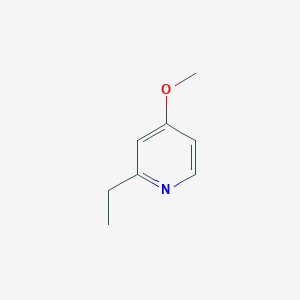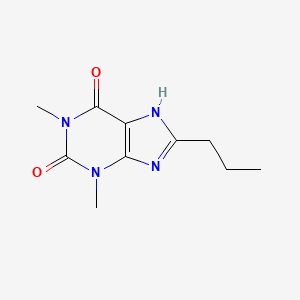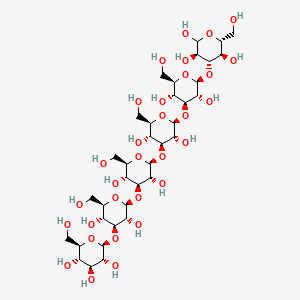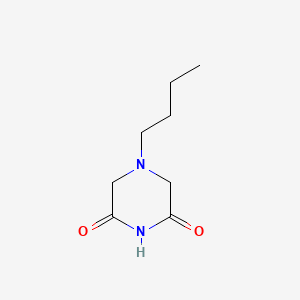
Ethyl-4-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-4-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an ethyl group and a methoxy group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl-4-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields pyridine N-oxides, while reduction produces dihydropyridine derivatives .
Aplicaciones Científicas De Investigación
Ethyl-4-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: This compound is used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of ethyl-4-methoxypyridine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl-4-methoxypyridine can be compared with other similar compounds such as:
- 2-Methoxypyridine
- 3-Methoxypyridine
- 4-Methoxypyridine
These compounds share the methoxy group but differ in the position of substitution on the pyridine ring. This compound is unique due to the presence of both an ethyl and a methoxy group, which can influence its chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and uncover new applications.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
2-ethyl-4-methoxypyridine |
InChI |
InChI=1S/C8H11NO/c1-3-7-6-8(10-2)4-5-9-7/h4-6H,3H2,1-2H3 |
Clave InChI |
IEAHRIRQHNEUKN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CC(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B13820984.png)

![sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13820991.png)
![(4aR,7aR)-4a-ethoxy-2,2-dimethyl-7,7a-dihydro-4H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B13821005.png)


![N-(2,5-dimethylphenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B13821019.png)



